molecular formula C7H17NO5 B1625473 1-Deoxy-1-(methylamino)-D-galactitol CAS No. 7115-46-0

1-Deoxy-1-(methylamino)-D-galactitol

Cat. No.: B1625473
CAS No.: 7115-46-0
M. Wt: 195.21 g/mol
InChI Key: MBBZMMPHUWSWHV-WNJXEPBRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-1-(methylamino)-D-galactitol typically involves the reaction of D-galactose with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The process can be summarized as follows:

    Reactants: D-galactose and methylamine.

    Conditions: Aqueous medium, controlled temperature.

    Purification: Crystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reactants and conditions but with optimized parameters to ensure high yield and purity. The process is designed to be scalable and cost-effective, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-1-(methylamino)-D-galactitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines .

Scientific Research Applications

1-Deoxy-1-(methylamino)-D-galactitol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Deoxy-1-(methylamino)-D-galactitol involves its interaction with specific molecular targets and pathways. In medical applications, it acts by inhibiting the growth of protozoa, thereby treating infections like leishmaniasis. The compound’s molecular targets include enzymes involved in carbohydrate metabolism, which it inhibits by binding to their active sites .

Comparison with Similar Compounds

    1-Deoxy-1-(methylamino)-D-glucitol: Similar structure but derived from D-glucose.

    N-Methyl-D-glucamine: Another derivative of D-glucose with similar applications.

    1-Deoxy-1-(methylamino)-D-mannitol: Derived from D-mannose with comparable properties.

Uniqueness: 1-Deoxy-1-(methylamino)-D-galactitol is unique due to its specific derivation from D-galactose, which imparts distinct chemical and biological properties. Its applications in diagnostic imaging and as an antiprotozoal agent highlight its versatility and importance in various fields .

Properties

IUPAC Name

(2R,3S,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBZMMPHUWSWHV-WNJXEPBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503903
Record name 1-Deoxy-1-(methylamino)-D-galactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7115-46-0
Record name 1-Deoxy-1-(methylamino)-D-galactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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